molecular formula C15H15Cl2N3O B10959231 (2E)-N-(2,4-dichlorophenyl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enamide

(2E)-N-(2,4-dichlorophenyl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enamide

Cat. No.: B10959231
M. Wt: 324.2 g/mol
InChI Key: CFFIROXXMULUFP-QPJJXVBHSA-N
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Description

(2E)-N-(2,4-dichlorophenyl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,4-dichlorophenyl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enamide typically involves the reaction of 2,4-dichloroaniline with 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2,4-dichlorophenyl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-(2,4-dichlorophenyl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2E)-N-(2,4-dichlorophenyl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(2,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide
  • (2E)-N-(2,4-dichlorophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide

Uniqueness

(2E)-N-(2,4-dichlorophenyl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enamide is unique due to the presence of both the 2,4-dichlorophenyl and 1-ethyl-5-methyl-1H-pyrazol-4-yl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H15Cl2N3O

Molecular Weight

324.2 g/mol

IUPAC Name

(E)-N-(2,4-dichlorophenyl)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C15H15Cl2N3O/c1-3-20-10(2)11(9-18-20)4-7-15(21)19-14-6-5-12(16)8-13(14)17/h4-9H,3H2,1-2H3,(H,19,21)/b7-4+

InChI Key

CFFIROXXMULUFP-QPJJXVBHSA-N

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl)C

Canonical SMILES

CCN1C(=C(C=N1)C=CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C

Origin of Product

United States

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